4-Methylcyclohexanecarboxylic acid
Description
Contextualization within Cycloalkane Carboxylic Acids Research
Cycloalkane carboxylic acids are a class of organic compounds that are integral to various areas of chemistry, including medicinal and materials science. nih.gov Research in this area often focuses on the synthesis of functionalized carbocycles, which are crucial scaffolds in many pharmaceutical and biologically active molecules. nih.govnih.gov The presence of the carboxylic acid group provides a handle for a variety of chemical transformations, making these compounds versatile building blocks in organic synthesis. solubilityofthings.comacs.org Recent advancements have highlighted the importance of developing new methods for the direct and selective functionalization of cycloalkane rings, a challenging but highly desirable goal in synthetic chemistry. nih.govnih.gov
Academic Research Significance and Scope of 4-Methylcyclohexanecarboxylic Acid
The academic significance of this compound lies in its utility as a model substrate and a synthetic intermediate. Its derivatives are of interest in fields such as liquid crystal technology and pharmaceuticals. solubilityofthings.comontosight.ai The stereochemistry of this compound, arising from the substituted cyclohexane (B81311) ring, presents interesting aspects for study and application. solubilityofthings.com
Research on this compound encompasses a variety of areas:
Synthesis and Derivatization: It serves as a starting material for the synthesis of more complex molecules. solubilityofthings.comchemicalbook.com For instance, it can be used to produce substituted cyclohexyl carbonyl chlorides. chemicalbook.com
Stereoisomer Studies: The molecule exists as cis and trans isomers, which can have different physical properties and biological activities. nih.govsigmaaldrich.com The separation and characterization of these stereoisomers are important areas of research. researchgate.net
Catalysis Research: It has been used to investigate catalytic processes, such as the hydrogenation of other chemical compounds. chemicalbook.com
Materials Science: Derivatives of this compound, such as its methyl ester, are explored for their potential applications in materials science. ontosight.ai
Interactive Data Tables
Below are interactive tables summarizing key data for this compound and its common isomers and derivatives.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) |
|---|---|---|---|---|---|---|
| This compound (mixture of isomers) | 4331-54-8 | C8H14O2 | 142.20 | 134-136 (at 15 mmHg) | N/A | 1.005 |
| trans-4-Methylcyclohexanecarboxylic acid | 13064-83-0 | C8H14O2 | 142.20 | N/A | 109-111 | N/A |
| Methyl 4-methylcyclohexanecarboxylate (mixture of isomers) | 51181-40-9 | C9H16O2 | 156.22 | N/A | N/A | N/A |
Table 2: Spectroscopic Data for Carboxylic Acids
| Spectroscopic Technique | Characteristic Absorptions for Carboxylic Acids |
|---|---|
| Infrared (IR) Spectroscopy | Broad O-H stretch (2500-3300 cm⁻¹), C=O stretch (1710-1760 cm⁻¹) |
| ¹³C NMR Spectroscopy | Carboxyl carbon signal around 170 δ |
| ¹H NMR Spectroscopy | Carboxyl proton signal around 12 δ |
Detailed Research Findings
Recent studies have focused on the transannular C-H functionalization of cycloalkane carboxylic acids, a method that allows for the direct modification of the cycloalkane ring. nih.govnih.govresearchgate.net This approach is a significant step towards the efficient synthesis of complex carbocycles. nih.gov While these studies provide a general framework, the specific reactivity of this compound within these transformations is an area for further investigation.
The synthesis of derivatives of this compound is also an active area of research. For example, the synthesis of 4-methoxycarbonylcyclohexanecarboxylic acid has been reported through the partial hydrolysis of dimethyl 1,4-cyclohexanedicarboxylate. prepchem.com Such derivatives are valuable intermediates in the synthesis of various organic compounds. ontosight.ai
Spectroscopic analysis is crucial for the characterization of this compound and its derivatives. The infrared spectrum of a carboxylic acid typically shows a very broad O-H stretching absorption from 2500-3300 cm⁻¹ and a strong carbonyl (C=O) stretching absorption between 1710 and 1760 cm⁻¹. libretexts.orgorgchemboulder.com In ¹³C NMR spectroscopy, the carboxyl carbon atom typically appears around 170 ppm, while in ¹H NMR spectroscopy, the acidic proton of the carboxyl group is highly deshielded and appears at a chemical shift of around 12 ppm. libretexts.org
Cis-Trans Isomerism and Configurational Proofs
Due to the substitution at positions 1 and 4 of the cyclohexane ring, this compound exists as two geometric isomers: cis and trans. In the cis isomer, the methyl and carboxylic acid groups are on the same side of the ring, whereas in the trans isomer, they are on opposite sides.
Chemical Proofs of Cis and Trans Configurations
Chemical methods provide foundational proof for the existence and identity of cis and trans isomers. The synthesis of these isomers often yields a mixture, which can then be manipulated to favor one isomer over the other, confirming their relationship.
The catalytic reduction of p-toluic acid is a common method for synthesizing this compound, typically resulting in a mixture of both cis and trans isomers googleapis.comgoogle.com. The less stable cis isomer can be converted to the more thermodynamically stable trans isomer through a process called epimerization. This conversion can be achieved by heating the cis isomer or a mixture of isomers under reflux with reagents like dry hydrogen chloride or by heating with a strong base such as potassium hydroxide (B78521) at high temperatures googleapis.comwmich.edu. The ability to drive the equilibrium towards the more stable trans form demonstrates a clear chemical distinction and relationship between the two isomers.
Spectroscopic Assignment of Isomeric Forms
Modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are instrumental in unambiguously assigning the cis and trans configurations. The different spatial environments of the atoms in each isomer lead to distinct spectral characteristics.
In ¹H NMR spectroscopy, the chemical shifts and coupling constants of the protons on the cyclohexane ring, especially the proton at C1 (attached to the carboxylic acid group), differ between the isomers. The orientation of the substituents (axial or equatorial) in the dominant chair conformation of each isomer affects the magnetic environment of nearby protons.
Similarly, ¹³C NMR spectroscopy can distinguish between the isomers. The carbon atoms of the cyclohexane ring, as well as the methyl and carboxyl carbons, will exhibit slightly different chemical shifts depending on the steric environment and conformational strains present in the cis versus the trans isomer.
Table 1: Key Distinctions for Spectroscopic Assignment
| Feature | cis Isomer | trans Isomer |
|---|---|---|
| Substituent Orientation | One group axial, one equatorial (in equilibrium) | Both groups equatorial (in most stable conformation) |
| ¹H NMR | Complex splitting patterns due to conformational averaging. | More defined splitting, reflecting the diequatorial conformation. |
| ¹³C NMR | Unique chemical shifts reflecting the axial/equatorial environment. | Distinct chemical shifts characteristic of the diequatorial arrangement. |
Conformational Analysis of this compound
The cyclohexane ring is not planar and predominantly adopts a chair conformation to minimize angle and torsional strain wikipedia.org. The stability and properties of the cis and trans isomers of this compound are directly related to the conformational preferences of their substituent groups.
Influence of Cyclohexane Ring Conformations on Molecular Properties
In any substituted cyclohexane, substituents can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) askfilo.com. The equatorial position is generally more stable for larger substituent groups as it minimizes steric hindrance libretexts.org.
trans-4-Methylcyclohexanecarboxylic acid : The most stable conformation for the trans isomer is the diequatorial chair form, where both the methyl and carboxylic acid groups occupy equatorial positions. This arrangement minimizes steric strain, making the trans isomer the more thermodynamically stable of the two spcmc.ac.inutexas.edu. The alternative diaxial conformation is significantly higher in energy and thus negligibly populated at equilibrium.
cis-4-Methylcyclohexanecarboxylic acid : For the cis isomer, one substituent must be axial while the other is equatorial spcmc.ac.inutexas.edu. This results in two possible chair conformations that can interconvert through a "ring flip." One conformer has an axial methyl group and an equatorial carboxylic acid group, while the other has an equatorial methyl group and an axial carboxylic acid group. The equilibrium will favor the conformer where the bulkier group occupies the equatorial position to minimize steric strain libretexts.org.
Table 2: Conformational Equilibrium in this compound Isomers
| Isomer | Conformation 1 | Conformation 2 (after ring flip) | Predominant Conformer |
|---|---|---|---|
| trans | Diequatorial | Diaxial | Diequatorial (significantly more stable) |
| cis | Axial (CH₃) / Equatorial (COOH) | Equatorial (CH₃) / Axial (COOH) | The conformer with the larger group in the equatorial position is favored. |
Steric Effects on Reactivity and Interactions
Steric effects, arising from the spatial arrangement of atoms, significantly influence the reactivity of molecules fiveable.mewikipedia.org. In the isomers of this compound, the conformational placement of the carboxylic acid group has a direct impact on its chemical reactivity.
An axial substituent experiences steric hindrance from the two other axial hydrogens on the same side of the ring, an effect known as 1,3-diaxial interaction libretexts.orgsaskoer.ca. This strain can affect the stability of the molecule and the transition states of its reactions.
For the cis isomer, the conformation with an axial carboxylic acid group is less stable and the carboxyl group itself is sterically hindered. This increased steric crowding can slow down reactions involving nucleophilic attack at the carbonyl carbon, such as esterification spcmc.ac.in. Conversely, the trans isomer, which preferentially exists in a diequatorial conformation, has a more accessible, unhindered equatorial carboxylic acid group. This leads to faster reaction rates for processes like esterification compared to the cis isomer spcmc.ac.in. The difference in reactivity serves as a functional consequence of the underlying conformational and stereochemical differences.
Epimerization and Isomerization Studies
Epimerization is the process of changing the configuration at one stereocenter, in this case, converting the cis isomer of this compound to the more stable trans isomer. This process is of significant industrial interest as it allows for the transformation of an initial mixture of isomers into a product highly enriched in the desired trans form googleapis.com.
Extensive studies have shown that heating a mixture of isomers, often obtained from the catalytic reduction of p-toluic acid, with a strong base like potassium hydroxide (KOH) can efficiently drive the conversion to the trans isomer googleapis.comgoogle.comgoogleapis.com. The reaction is typically carried out at temperatures between 130 °C and 220 °C googleapis.comgoogle.com. Under these conditions, a thermodynamic equilibrium is established which heavily favors the more stable trans product.
Research has demonstrated that starting with a mixture rich in the cis isomer, this process can yield the trans form with purities often exceeding 98% google.comgoogle.com.
Table 3: Example of Epimerization of this compound
| Starting Material | Reagent | Temperature | Time | Final Product Purity | Reference |
|---|
This efficient isomerization highlights the thermodynamic stability of the trans isomer, a direct result of its preferred diequatorial conformation which minimizes steric strain.
Structure
3D Structure
Properties
IUPAC Name |
4-methylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6-2-4-7(5-3-6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDXSEZXAPHVBI-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80195822, DTXSID20274140, DTXSID20274145 | |
| Record name | 4-Methylcyclohexanecarboxylic acid | |
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| Record name | trans-4-Methylcyclohexanecarboxylic acid | |
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| Record name | cis-4-Methylcyclohexanecarboxylic acid | |
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Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
4331-54-8, 934-67-8, 13064-83-0 | |
| Record name | 4-Methylcyclohexanecarboxylic acid | |
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| Record name | 4-Methylcyclohexanecarboxylic acid, cis- | |
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| Record name | 4-Methylcyclohexanecarboxylic acid | |
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| Record name | 4-Methylcyclohexanecarboxylic acid, trans- | |
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| Record name | 4-Methylcyclohexanecarboxylic acid | |
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| Record name | trans-4-Methylcyclohexanecarboxylic acid | |
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| Record name | 4-methylcyclohexanecarboxylic acid | |
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| Record name | 4-METHYLCYCLOHEXANECARBOXYLIC ACID, CIS- | |
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Synthetic Methodologies and Chemical Transformations of 4 Methylcyclohexanecarboxylic Acid
Routes for the Synthesis of 4-Methylcyclohexanecarboxylic Acid
The synthesis of this compound can be achieved through various chemical routes, primarily involving the saturation of an aromatic ring or the modification of other cyclic precursors. The choice of synthetic pathway often depends on the availability of starting materials, desired isomeric purity (cis/trans), and scalability.
Catalytic Hydrogenation of Aromatic Precursors
A primary and industrially significant method for synthesizing this compound is the catalytic hydrogenation of its aromatic analogue, p-toluic acid. This reaction involves the reduction of the aromatic benzene (B151609) ring to a cyclohexane (B81311) ring while preserving the carboxylic acid and methyl functional groups.
The hydrogenation of benzoic acid and its derivatives is a challenging transformation due to the high resonance energy of the electron-deficient aromatic ring and potential catalyst poisoning by the carboxyl group. nih.gov Consequently, these reactions often necessitate specific catalysts and reaction conditions to achieve high conversion and selectivity. nih.gov Noble metal catalysts, such as platinum and palladium, are commonly employed. For instance, Pt/TiO2 has been shown to be highly effective for the hydrogenation of benzoic acid derivatives. nih.gov Another approach involves the hydrogenation of 4-carboxybenzaldehyde, which first yields p-toluic acid, followed by the subsequent hydrogenation of the aromatic ring. chemicalbook.comgoogle.com A palladium/silica core-shell catalyst has been utilized for the hydrogenation of p-carboxybenzaldehyde, which can be a precursor step to obtaining the fully saturated ring system. google.com
The process generally involves reacting p-toluic acid with hydrogen gas under pressure in the presence of a heterogeneous catalyst. The choice of catalyst support, reaction temperature, and pressure are critical parameters that influence the reaction rate and the isomeric ratio of the final product.
Table 1: Catalysts and Conditions for Hydrogenation of Benzoic Acid Derivatives
| Catalyst | Substrate | Temperature | Pressure | Key Findings | Reference |
|---|---|---|---|---|---|
| Pt/TiO₂ | Benzoic Acid | 80°C | 50 bar H₂ | Achieved a record turn over frequency (TOF) of 4490 h⁻¹. | nih.gov |
| Palladium/Silica Core-Shell | p-Carboxybenzaldehyde | 200°C | N/A | Yield of p-toluic acid reached 99.1%. | google.com |
Alternative Synthetic Pathways
Beyond the catalytic hydrogenation of aromatic precursors, alternative methods have been developed for the synthesis of this compound and its isomers.
One such method is the carboxylation of methylcyclohexanols using formic acid in the presence of sulfuric acid. orgsyn.org This reaction, known as the Koch-Haaf reaction, can utilize mixtures of 2-, 3-, or 4-methylcyclohexanol (B52717) to produce 1-methylcyclohexanecarboxylic acid, demonstrating a rearrangement of the carbon skeleton. orgsyn.org
Another pathway involves the partial hydrolysis of dimethyl 1,4-cyclohexanedicarboxylate. In a reported synthesis, treating the diester with potassium hydroxide (B78521) in methanol, followed by an acidic workup, selectively hydrolyzes one of the ester groups to yield 4-methoxycarbonylcyclohexanecarboxylic acid, a mono-ester derivative of the dicarboxylic acid. prepchem.com
Derivatization Strategies of this compound
The carboxylic acid functional group in this compound is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of numerous derivatives with diverse applications.
Synthesis of Ester Derivatives (e.g., Carboxymethyl Esters, Aminoethyl Esters)
Esterification is a fundamental derivatization of this compound. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid or tosic acid, is a common method. masterorganicchemistry.com This equilibrium-driven reaction typically uses the alcohol as the solvent to drive the reaction toward the ester product. masterorganicchemistry.com
For example, methyl 4-methylcyclohexanecarboxylate is synthesized from the corresponding carboxylic acid. nih.gov A specific procedure for a related compound involves the synthesis of 4-methoxycarbonylcyclohexanecarboxylic acid by refluxing dimethyl 1,4-cyclohexanedicarboxylate with potassium hydroxide in methanol. prepchem.com This mono-ester can then be further modified. Another documented derivative is trans-4-(methylsulfonyloxy)methylcyclohexanecarboxylic acid methyl ester, synthesized from trans-4-(hydroxymethyl)cyclohexanecarboxylic acid methyl ester. google.com General methods for ester synthesis from carboxylic acids can be employed, sometimes using activating agents to facilitate the reaction under mild conditions. thieme-connect.de
Table 2: Examples of Esterification Reactions
| Reactants | Reagents | Product | Reference |
|---|---|---|---|
| Dimethyl 1,4-cyclohexanedicarboxylate | KOH, Methanol | 4-Methoxycarbonylcyclohexanecarboxylic acid | prepchem.com |
| Carboxylic acid, Alcohol | Acid catalyst (e.g., H₂SO₄) | Ester, Water | masterorganicchemistry.com |
Formation of Amides and Other Nitrogen-Containing Derivatives
The carboxylic acid group can be readily converted into an amide functional group by reaction with a primary or secondary amine. This transformation often requires the activation of the carboxylic acid to enhance its reactivity. iajpr.com Common methods involve converting the carboxylic acid into a more reactive species like an acid chloride or using coupling agents. thieme-connect.de Reagents such as phosphonitrilic chloride trimer (PNT) have been shown to be effective for the amidation of both aromatic and aliphatic carboxylic acids under mild conditions. iajpr.com Boronic acids and other catalysts have also been employed to facilitate direct amidation between carboxylic acids and amines at room temperature. organic-chemistry.org
A significant nitrogen-containing derivative is 4-(aminomethyl)cyclohexanecarboxylic acid, which can be produced through a multi-step synthesis starting from 4-(hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexane carboxylate. google.com The synthesis involves converting the hydroxy groups into a primary amine precursor, followed by decomposition to yield the final amino acid. google.com
Complexation with Transition Metal Ions
The carboxylate group of this compound and its derivatives can act as a ligand, coordinating with various transition metal ions to form metal complexes. These complexes exhibit unique structural and electronic properties.
For instance, a series of transition metal complexes of a sulfonamide derivative, 4-((4-methylphenylsulfonamido)methyl)cyclohexanecarboxylic acid, have been synthesized. This ligand has been complexed with Cu(II), Zn(II), Ni(II), Mn(II), and Co(II) ions through a precipitation method. researchgate.net Similarly, a new azo ligand, 4-[(2-Amino-4-phenylazo)-methyl]-cyclohexane carboxylic acid, was synthesized and used to form complexes with Ni(II), Pd(II), and Pt(IV). researchgate.net The characterization of these complexes involves techniques such as FT-IR spectroscopy, mass spectrometry, and NMR spectroscopy to elucidate their molecular structures. researchgate.net
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| p-Toluic acid |
| 4-Carboxybenzaldehyde |
| Benzoic acid |
| Platinum(II) oxide |
| Palladium on carbon |
| Ruthenium |
| 1-Methylcyclohexanecarboxylic acid |
| 2-Methylcyclohexanol |
| 3-Methylcyclohexanol |
| 4-Methylcyclohexanol |
| Formic acid |
| Sulfuric acid |
| Dimethyl 1,4-cyclohexanedicarboxylate |
| Potassium hydroxide |
| 4-Methoxycarbonylcyclohexanecarboxylic acid |
| Methyl 4-methylcyclohexanecarboxylate |
| Tosic acid |
| trans-4-(Methylsulfonyloxy)methylcyclohexanecarboxylic acid methyl ester |
| trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid methyl ester |
| Methanesulfonic acid chloride |
| Triethylamine |
| Acetonitrile (B52724) |
| Amide |
| Phosphonitrilic chloride trimer |
| Boronic acid |
| 4-(Aminomethyl)cyclohexanecarboxylic acid |
| 4-(Hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexane carboxylate |
| 4-((4-Methylphenylsulfonamido)methyl)cyclohexanecarboxylic acid |
| Copper(II) |
| Zinc(II) |
| Nickel(II) |
| Manganese(II) |
| Cobalt(II) |
| 4-[(2-Amino-4-phenylazo)-methyl]-cyclohexane carboxylic acid |
| Palladium(II) |
Production of Substituted Cyclohexyl Carbonyl Chlorides
The conversion of carboxylic acids into acyl chlorides is a fundamental transformation in organic synthesis, providing a gateway to a variety of other functional groups. This compound and its derivatives can be readily converted into their corresponding carbonyl chlorides, which are highly reactive intermediates. This transformation is typically achieved by treating the carboxylic acid with a suitable chlorinating agent. The most commonly employed reagents for this purpose include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus halides such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃). brainkart.comchemguide.co.ukchemguide.co.uk
The general reaction involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with a chlorine (-Cl) atom. chemguide.co.uk These acyl chlorides are valuable synthetic intermediates because the chloride ion is an excellent leaving group, facilitating nucleophilic acyl substitution reactions.
Reaction with Thionyl Chloride
Thionyl chloride is a widely used reagent for the synthesis of acyl chlorides from carboxylic acids due to its efficiency and the convenient nature of its byproducts. chemguide.co.ukmasterorganicchemistry.com When this compound is treated with thionyl chloride, it is converted into 4-methylcyclohexanecarbonyl chloride. The other products of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed from the reaction mixture, simplifying the purification of the desired acyl chloride. chemguide.co.ukmasterorganicchemistry.com
The reaction mechanism proceeds through a chlorosulfite intermediate, which enhances the leaving group ability of the hydroxyl group. libretexts.orglibretexts.org The reaction is often performed by heating the carboxylic acid in neat thionyl chloride or in an inert solvent. commonorganicchemistry.com To facilitate the reaction, a catalytic amount of an organic base like pyridine (B92270) or N,N-dimethylformamide (DMF) can be added. masterorganicchemistry.comyoutube.com
General Reaction Scheme: R-COOH + SOCl₂ → R-COCl + SO₂ + HCl
Where R represents the 4-methylcyclohexyl group or a substituted variant.
Reaction with Oxalyl Chloride
Oxalyl chloride is another highly effective reagent for converting carboxylic acids to acid chlorides. The reaction conditions are typically mild, often carried out at room temperature in an inert solvent such as dichloromethane. commonorganicchemistry.comchemicalbook.com A catalytic amount of N,N-dimethylformamide (DMF) is almost always required for this transformation. chemicalbook.com The byproducts of this reaction, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, which again simplifies product isolation. youtube.com
The use of oxalyl chloride is sometimes preferred over thionyl chloride, particularly when the substrate contains functional groups sensitive to the higher temperatures often required for thionyl chloride reactions. youtube.com
Reaction with Phosphorus Halides
Phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃) are also effective for the preparation of acyl chlorides from carboxylic acids. brainkart.comchemguide.co.uk
Phosphorus Pentachloride (PCl₅): The reaction with PCl₅ is typically vigorous and occurs at room temperature or with gentle warming. The byproducts are phosphoryl chloride (POCl₃) and hydrogen chloride (HCl). chemguide.co.uk The liquid phosphoryl chloride must be separated from the desired acyl chloride by fractional distillation.
Phosphorus Trichloride (PCl₃): When PCl₃ is used, three equivalents of the carboxylic acid react with one equivalent of the reagent. The byproduct is phosphorous acid (H₃PO₃). chemguide.co.uk Separation of the acyl chloride is also achieved through distillation.
A specific example of a substituted cyclohexyl carbonyl chloride is 2-acetoxy-4-methyl-cyclohexanecarboxylic acid chloride, which indicates that other functional groups, such as esters, can be present on the cyclohexane ring during the conversion of the carboxylic acid to the acid chloride. nih.gov
The table below summarizes the common reagents and general conditions for the synthesis of substituted cyclohexyl carbonyl chlorides from their corresponding carboxylic acids.
| Reagent | Typical Conditions | Byproducts | Notes |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Neat or in an inert solvent (e.g., toluene), often heated at reflux. commonorganicchemistry.com Catalytic DMF or pyridine can be used. masterorganicchemistry.comyoutube.com | SO₂, HCl (gaseous) | Widely used due to gaseous byproducts, which simplifies workup. chemguide.co.uk |
| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., dichloromethane) at room temperature with catalytic DMF. commonorganicchemistry.comchemicalbook.com | CO, CO₂, HCl (gaseous) | Reaction proceeds under mild conditions. youtube.com |
| Phosphorus Pentachloride (PCl₅) | Reaction is often carried out neat or in an inert solvent at room temperature. chemguide.co.uk | POCl₃, HCl | Liquid byproduct (POCl₃) requires separation by distillation. chemguide.co.uk |
| Phosphorus Trichloride (PCl₃) | Reaction requires heating; 3 moles of acid per mole of PCl₃. chemguide.co.uk | H₃PO₃ | Requires fractional distillation for purification. chemguide.co.uk |
Catalytic Applications and Reaction Mechanisms Involving 4 Methylcyclohexanecarboxylic Acid
The synthesis of 4-Methylcyclohexanecarboxylic acid is a significant transformation in industrial chemistry, primarily achieved through the catalytic hydrogenation of its aromatic precursor, p-toluic acid. This process is crucial for producing valuable chemical intermediates used in various applications. The efficiency and selectivity of this conversion are highly dependent on the catalyst system and reaction conditions employed.
Biological and Medicinal Chemistry Research with 4 Methylcyclohexanecarboxylic Acid Derivatives
Exploration of Biological Activity in Derivatives
The chemical framework of 4-methylcyclohexanecarboxylic acid, particularly its cyclohexane (B81311) ring, offers a unique three-dimensional structure that can be strategically functionalized to interact with biological targets. ontosight.ai This has prompted extensive research into the synthesis and biological evaluation of its derivatives, revealing a wide spectrum of pharmacological activities. These investigations are crucial for identifying new lead compounds, especially for conditions where existing treatments are inadequate. ontosight.ai
Derivatives of this compound have emerged as a noteworthy class of compounds in the pursuit of novel anticancer agents. For instance, a series of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid, which incorporates a modified cyclohexyl ring, were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. rsc.org One derivative, in particular, demonstrated potent activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC50 values of 0.48 ± 0.11 and 0.74 ± 0.13 μM, respectively. rsc.org Further studies on this compound revealed that it could induce cell cycle arrest at the S phase and trigger apoptosis through a mitochondrial-related pathway in MCF-7 cells. rsc.org
In another study, a Cu-MOF (Copper-Metal Organic Framework) based on flavone-6,2′-dicarboxylic acid, which contains a dicarboxylic acid moiety that can be conceptually related to the functionalized cyclohexane ring, was synthesized and showed anti-tumor activity against several human cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7. nih.gov This suggests that the incorporation of such carboxylic acid-containing structures into larger molecular frameworks can yield compounds with significant anticancer potential. Furthermore, research into 4-hydroxyquinolone analogues containing cyclohexanedione cores has also shown promising anticancer activity against cell lines for colon, lung, prostate, and breast cancers. nih.gov
The following table summarizes the in vitro anticancer activity of selected derivatives.
| Compound Class | Cancer Cell Line | IC50 (μM) | Reference |
| 2-amino-4-aryl-pyrimidine derivative of ursolic acid (Compound 7b) | MCF-7 | 0.48 ± 0.11 | rsc.org |
| 2-amino-4-aryl-pyrimidine derivative of ursolic acid (Compound 7b) | HeLa | 0.74 ± 0.13 | rsc.org |
| Cu-MOF based on flavone-6,2′-dicarboxylic acid (LDU-1) | A549 | 14.53 - 32.47 | nih.gov |
| Cu-MOF based on flavone-6,2′-dicarboxylic acid (LDU-1) | MCF-7 | 14.53 - 32.47 | nih.gov |
| 4-hydroxyquinolone analogue (Compound 3g) | HCT116 | Promising | nih.gov |
The structural characteristics of this compound derivatives make them suitable candidates for interacting with the active sites of enzymes and the binding pockets of receptors. Research has shown that these derivatives can act as potent and selective inhibitors of various enzymes. For example, trans-4-substituted cyclohexanecarboxylic acid derivatives have been identified as novel and potent antagonists of Very Late Antigen-4 (VLA-4), an integrin involved in inflammatory processes. nih.gov One such derivative exhibited an IC50 of 2.8 nM, highlighting the potential of the cyclohexanecarboxylic acid scaffold in designing effective VLA-4 inhibitors. nih.gov
Furthermore, derivatives of 4-methyl-1,2,3-benzoxathiazine 2,2-dioxide have been investigated as selective inhibitors of human carbonic anhydrases IX and XII, which are enzymes implicated in cancer. nih.gov In the field of neuropharmacology, novel 1-phenylcycloalkanecarboxylic acid derivatives, which are structurally related to this compound, have been developed as potent and selective sigma 1 receptor ligands, suggesting their potential as therapeutic agents for neurological disorders. nih.gov
Carboxylic acid derivatives have also been shown to inhibit fungal alpha-amylase, an enzyme crucial for the growth of Aspergillus flavus. nih.gov This inhibition is a potential strategy to control fungal growth and the production of aflatoxins. nih.gov
The table below presents the inhibitory activity of some derivatives on specific enzymes.
| Derivative Class | Target Enzyme/Receptor | Inhibitory Concentration (IC50) | Reference |
| trans-4-substituted cyclohexanecarboxylic acid | VLA-4 | 2.8 nM | nih.gov |
| Carboxylic acid derivatives | Fungal alpha-amylase | - | nih.gov |
| 4-methyl-1,2,3-benzoxathiazine 2,2-dioxide | Carbonic Anhydrase IX/XII | - | nih.gov |
The search for new antimicrobial agents has led to the exploration of this compound derivatives for their potential to combat bacterial and fungal infections. researchgate.net Studies have demonstrated that various derivatives of cyclohexane possess a broad spectrum of antimicrobial activities. researchgate.net For instance, certain amidrazone derivatives incorporating a cyclohex-1-ene-1-carboxylic acid moiety have shown activity against bacterial strains like Staphylococcus aureus and Mycobacterium smegmatis. mdpi.com
In another study, a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids, which contain a modified pentanoic acid structure, exhibited good antibacterial activity against several Gram-positive bacteria, including multidrug-resistant clinical isolates, with minimum inhibitory concentration (MIC) values in the range of 2–4 µg/mL. nih.gov
The antifungal potential of these derivatives has also been a subject of investigation. Carboxylic acid derivatives have been found to suppress the growth of Aspergillus flavus by inhibiting fungal alpha-amylase. nih.gov Additionally, some 4-amino-3-cinnolinecarboxylic acid derivatives have been tested for their antibacterial and antifungal activity. nih.gov
The following table summarizes the antimicrobial activity of selected derivatives.
| Derivative Class | Microorganism | Activity (MIC) | Reference |
| Amidrazone derivative with cyclohex-1-ene-1-carboxylic acid | Yersinia enterocolitica | 64 µg/mL | mdpi.com |
| (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids | Multidrug-resistant Gram-positive bacteria | 2-4 µg/mL | nih.gov |
| Carboxylic acid derivatives | Aspergillus flavus | Growth suppression | nih.gov |
Drug Design and Lead Compound Identification
The process of drug design often involves identifying a "lead compound," a chemical starting point for the development of a new drug. The this compound scaffold has proven to be a valuable core structure for the identification of such lead compounds. ontosight.ai Its amenability to chemical modification allows for the systematic optimization of properties like potency, selectivity, and pharmacokinetics. nih.gov
In the development of VLA-4 antagonists, a series of benzoic acid derivatives initially showed promise but had poor pharmacokinetic properties. nih.gov By replacing a problematic diphenylurea moiety and optimizing the carboxylic acid portion of the molecule, researchers discovered a trans-4-substituted cyclohexanecarboxylic acid derivative as a novel and potent VLA-4 antagonist with improved pharmacokinetic properties in rats. nih.gov This exemplifies how the principles of drug design, including lead identification and optimization, can be successfully applied to derivatives of this compound.
Computational methods, such as computer-aided drug design (CADD), are increasingly being used to identify and optimize lead compounds. upenn.edu These techniques can predict the interaction of derivatives with their biological targets, guiding the synthesis of more effective and selective molecules. ontosight.aiupenn.edu
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, as they provide insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies have been instrumental in identifying key structural features required for optimal potency and selectivity. nih.govresearchgate.net
For example, in the development of 1-phenylcycloalkanecarboxylic acid derivatives as sigma 1 ligands, modifications to the phenyl ring, the size of the cycloalkane ring, the nature of the carboxylate function, and the N,N-diethyl substituent were systematically investigated. nih.gov These studies revealed that replacing the ester function, using a smaller cyclopropyl (B3062369) ring, or substituting the diethylamino group with a morpholino group resulted in significantly increased selectivity for the sigma 1 receptor over muscarinic receptors. nih.gov
Similarly, SAR studies on longifolene-derived diphenyl ether carboxylic acid compounds as antifungal agents showed that the introduction of electron-withdrawing groups at the 4-position of the benzene (B151609) ring was beneficial for activity. mdpi.com These findings are crucial for the rational design of more potent antifungal compounds. mdpi.com
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. For derivatives of this compound, the stereoisomerism of the cyclohexane ring (cis vs. trans) is a critical determinant of potency.
In a study on 3,4-diaminocyclohexanecarboxylic acid derivatives as factor Xa inhibitors, it was found that the position and stereochemistry of a polar functional group on the cyclohexane ring greatly affected the in vitro anti-fXa activity. nih.gov Specifically, one stereoisomer exhibited the most potent activity, highlighting the importance of precise stereochemical control in the synthesis of these compounds. nih.gov
Another study on the mesomorphous characteristics of cyclohexanecarboxylic acid derivatives revealed that the cis and trans isomers have distinctly different properties, with the cis isomers not exhibiting the liquid-crystal characteristics of their trans counterparts. While not directly a measure of biological potency, this demonstrates how stereochemistry dictates the fundamental physical properties that can influence biological interactions.
This critical dependence on stereochemistry underscores the need for stereoselective synthesis methods to produce the desired isomer with high purity for therapeutic applications.
Influence of Substituent Modifications
The substitution pattern on the cyclohexane ring and modifications to the carboxylic acid group of this compound derivatives can significantly impact their physicochemical properties and biological activity. In medicinal chemistry, these modifications are strategically employed to optimize a compound's potency, selectivity, absorption, distribution, metabolism, and excretion (ADME) profile.
Modifying other positions on the cyclohexane ring or altering the carboxylic acid moiety can lead to a wide range of activities. For instance, the introduction of different functional groups can modulate properties like solubility and the ability to form hydrogen bonds. mdpi.com Aromatic pharmacophores are often suitable for substitution to enhance therapeutic efficacy. mdpi.com In the context of related structures, such as quinoline-4-carboxylic acid derivatives, the presence of lipophilic substituents on the ring system has been shown to be crucial for inhibitory activity against enzymes like COX-2. nih.gov Similarly, for quinoxaline-2-carboxylic acid derivatives, the nature of the substituents, ranging from hydrophilic to lipophilic, plays a key role in their biological activity. mdpi.com
The carboxylic acid group is a key feature, often acting as a zinc-binding group in metalloprotein inhibitors. nih.gov Its replacement or modification can dramatically alter the compound's inhibitory profile. For example, in a series of carbonic anhydrase inhibitors, replacing the carboxylic acid with a nitrile function opened new avenues for designing isoform-specific inhibitors. nih.gov
The following table summarizes the potential influence of substituent modifications on the this compound scaffold based on findings from related structures.
Table 1: Predicted Influence of Substituent Modifications on this compound Derivatives
| Modification Site | Type of Substituent | Potential Impact on Properties | Rationale/Example from Related Compounds |
|---|---|---|---|
| Cyclohexane Ring | Addition of lipophilic groups (e.g., alkyl, aryl) | Increased lipophilicity, potentially enhanced cell membrane permeability and binding affinity. | Lipophilic substituents on the quinoline (B57606) ring are important for COX-2 inhibitory activity. nih.gov |
| Introduction of polar groups (e.g., -OH, -NH2) | Increased hydrophilicity, potentially improved solubility and hydrogen bonding interactions. | The nature of substituents (from hydrophilic to lipophilic) on quinoxaline (B1680401) derivatives influences biological activity. mdpi.com | |
| Altering stereochemistry (cis/trans isomers) | Changes in molecular shape, leading to different binding affinities with target proteins. | The spatial arrangement of functional groups is critical for biological activity. | |
| Carboxylic Acid Moiety | Esterification | Creation of a prodrug to improve absorption; the ester can be hydrolyzed in vivo to release the active carboxylic acid. | Ester derivatives of tranexamic acid show enhanced absorption. nih.govacs.orgsigmaaldrich.com |
| Amidation | Formation of more stable derivatives compared to esters; can alter binding interactions. | Quinoxaline-2-carboxamides were prepared as more stable derivatives for biological evaluation. mdpi.com |
Related Compounds in Medicinal Chemistry (e.g., Tranexamic Acid and its derivatives)
Several compounds structurally related to this compound have significant applications in medicinal chemistry. A prominent example is tranexamic acid, which is trans-4-(aminomethyl)cyclohexanecarboxylic acid. nih.gov This compound is an antifibrinolytic agent that inhibits the conversion of plasminogen to plasmin. scialert.net
Research into tranexamic acid has led to the development of various derivatives to improve its therapeutic properties. nih.govacs.orgsigmaaldrich.com For instance, ester derivatives have been synthesized to enhance absorption. nih.govacs.orgsigmaaldrich.com One such derivative, 1-[(ethoxycarbonyl)oxy]ethyl trans-4-(aminomethyl)cyclohexanecarboxylate hydrochloride, demonstrated improved absorption in human studies. nih.gov These derivatives are typically stable in acidic and neutral solutions but are readily hydrolyzed back to the active parent drug by plasma esterases. nih.gov Other research has focused on biodegradable derivatives of tranexamic acid, such as carbamic acid salts of its esters, for use as transdermal permeation enhancers. nih.gov In one study, the decyl ester of tranexamic acid was found to be a highly effective permeation enhancer for the model drug theophylline. nih.gov
Beyond tranexamic acid, the broader class of cyclohexanecarboxylic acid derivatives has been explored for various therapeutic targets. The carboxylic acid functional group is a common feature in the design of enzyme inhibitors, particularly for metalloenzymes where it can coordinate with the metal ion in the active site. nih.gov
Other cyclic scaffolds containing a carboxylic acid group have also been extensively studied. For example, quinoline-4-carboxylic acid derivatives have been developed as potent and selective COX-2 inhibitors. nih.gov In this series, a methylsulfonyl group on a phenyl ring at the 2-position of the quinoline scaffold served as a key pharmacophore for COX-2 selectivity. nih.gov
The following table details some of these related compounds and their applications in medicinal chemistry.
Table 2: Related Compounds in Medicinal Chemistry
| Compound Name | Structure | Therapeutic Area/Application | Key Research Findings |
|---|---|---|---|
| Tranexamic Acid | trans-4-(aminomethyl)cyclohexanecarboxylic acid | Antifibrinolytic, hemostatic, anti-inflammatory | Inhibits the proteolytic activity of plasmin. scialert.net |
| 1-[(Ethoxycarbonyl)oxy]ethyl trans-4-(aminomethyl)cyclohexanecarboxylate hydrochloride | Ester prodrug of tranexamic acid | Antifibrinolytic (prodrug) | Shows greater absorption than tranexamic acid itself in rats and was chosen for studies in humans. nih.govacs.orgsigmaaldrich.com |
| Decyl ester of tranexamic acid (as a carbamic acid salt) | Ester derivative of tranexamic acid | Transdermal permeation enhancer | Was the most effective enhancer from an isopropyl-myristate suspension in an in vitro study using human skin. nih.gov |
| 7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid | A quinoline-4-carboxylic acid derivative | Selective COX-2 inhibitor | Identified as a potent and highly selective COX-2 inhibitor, more potent than celecoxib (B62257) in vitro. nih.gov |
Table 3: List of Compound Names
| Compound Name |
|---|
| This compound |
| Tranexamic acid |
| 1-[(Ethoxycarbonyl)oxy]ethyl trans-4-(aminomethyl)cyclohexanecarboxylate hydrochloride |
| Theophylline |
| 7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid |
Environmental Chemistry and Fate of 4 Methylcyclohexanecarboxylic Acid
Biodegradation Studies of 4-Methylcyclohexanecarboxylic Acid
Isomer-Specific Biodegradation Rates and Implications
The biodegradation of this compound (4-MCCA) is significantly influenced by its stereoisomerism, with the cis and trans isomers exhibiting different degradation rates. Research into the biodegradation of related alicyclic carboxylic acids has shown that trans-isomers are often degraded more rapidly by microbial communities than their cis-counterparts. This preference is attributed to the stereospecificity of the enzymes involved in the initial stages of the metabolic pathways.
For instance, studies on various naphthenic acids have consistently observed that the spatial arrangement of the methyl and carboxyl groups relative to the cyclohexane (B81311) ring affects enzymatic recognition and transformation. The trans-isomer of 4-MCCA, with its equatorial positioning of the larger substituents, is often more sterically accessible to microbial enzymes, leading to faster degradation kinetics. In contrast, the cis-isomer can be more recalcitrant.
One study investigating the anoxic co-biodegradation of naphthenic acids under denitrifying conditions observed a significant difference in the degradation rates between isomers of related compounds. researchgate.net While trans-4-MCCA was readily degraded, the cis-isomer of a similar compound, 4-methylcyclohexylacetic acid (4-MCHAA), showed substantially slower degradation, highlighting the recalcitrant nature of the cis configuration. researchgate.net
Table 1: Comparative Anoxic Biodegradation Rates of Naphthenic Acid Isomers Data from a co-biodegradation study under denitrifying conditions, illustrating the typical disparity between trans and cis isomer degradation.
| Compound | Isomer Configuration | Biodegradation Rate (mg L⁻¹ h⁻¹) |
| This compound (4-MCCA) | trans | 398.1 |
| 4-Methylcyclohexylacetic acid (4-MCHAA) | trans | 25.7 |
| 4-Methylcyclohexylacetic acid (4-MCHAA) | cis | 5.3 |
Advanced Oxidation Processes for Degradation
Advanced Oxidation Processes (AOPs) represent a suite of chemical treatment technologies designed to degrade persistent organic pollutants like this compound. These processes are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). The hydroxyl radical is a powerful, non-selective oxidant that can rapidly react with and mineralize a wide range of organic compounds into less harmful substances like carbon dioxide and water.
Catalytic Ozonation
Catalytic ozonation is an AOP that enhances the efficiency of traditional ozonation by introducing a catalyst to promote the decomposition of ozone (O₃) into hydroxyl radicals. This process has been specifically investigated for the mineralization of this compound. uq.edu.au
Detailed research has focused on screening various heterogeneous catalysts to identify the most effective formulation for 4-MCCA degradation. A study evaluated catalysts composed of copper (Cu), cerium (Ce), and manganese (Mn) dispersed on different oxide supports (γ-Al₂O₃, TiO₂, ZrO₂, and MgO). uq.edu.au The results indicated that copper-containing catalysts, particularly copper supported on magnesium oxide (Cu/MgO), demonstrated the highest effectiveness in removing total organic carbon (TOC), signifying efficient mineralization of the parent compound. uq.edu.au
The optimal pH for the catalytic ozonation of 4-MCCA with the Cu/MgO catalyst was identified as 8.5. uq.edu.au This pH provides an ideal balance between the rate of 4-MCCA oxidation and the rate of ozone decomposition into radicals. The study also noted that the catalyst maintained its activity over multiple cycles, although some leaching of magnesium and copper was observed. uq.edu.au
Table 2: Catalyst Screening for the Mineralization of 4-MCCA via Catalytic Ozonation Effectiveness measured by Total Organic Carbon (TOC) removal.
| Catalyst Active Metal | Catalyst Support | TOC Removal (%) |
| Copper (Cu) | Magnesium Oxide (MgO) | High |
| Copper (Cu) | Zirconium Dioxide (ZrO₂) | Moderate |
| Copper (Cu) | Titanium Dioxide (TiO₂) | Moderate |
| Copper (Cu) | Aluminum Oxide (γ-Al₂O₃) | Moderate |
| Cerium (Ce) | Various Supports | Low-Moderate |
| Manganese (Mn) | Various Supports | Low-Moderate |
Sonochemical Degradation
Sonochemical degradation, another AOP, utilizes high-frequency ultrasound to induce acoustic cavitation in a liquid. The formation, growth, and violent collapse of microscopic bubbles create localized hotspots with extreme temperatures and pressures. These conditions lead to the pyrolytic decomposition of volatile compounds and the thermolytic cleavage of water molecules, which generates hydroxyl radicals. nih.govnih.gov
Studies on naphthenic acid model compounds, such as 3-methylcyclohexane carboxylic acid, which is structurally similar to 4-MCCA, have elucidated the degradation mechanism. The process is primarily initiated by hydroxyl radical attack, leading to hydrogen abstraction from the cyclohexane ring and subsequent decarboxylation (loss of the -COOH group). nih.govcanada.ca This is followed by the opening of the ring structure, forming various intermediate products that are further oxidized. canada.ca While complete mineralization is possible, the complexity of the ring-opened intermediates can sometimes slow the process. canada.ca
Research on the ultrasonic degradation of the related compound 4-methylcyclohexanemethanol (MCHM) further supports this mechanism, indicating that degradation occurs predominantly at the gas-liquid interface of the cavitation bubble through reactions with hydroxyl radicals and pyrolysis. nih.gov
Table 3: Summary of Research Findings on Sonochemical Degradation of Related Compounds
| Compound Studied | Key Findings |
| 3-Methylcyclohexane carboxylic acid | Degradation initiated by •OH radicals, involving H-abstraction and decarboxylation. nih.govcanada.ca |
| 4-Methylcyclohexanemethanol (MCHM) | Degradation occurs at the bubble-liquid interface via •OH reactions and pyrolysis. nih.gov |
| Benzoic acid (as a naphthenic acid model) | Complete mineralization achieved after 4 hours of sonochemical reaction time. canada.ca |
Computational Chemistry and Molecular Modeling of 4 Methylcyclohexanecarboxylic Acid
Theoretical Investigations of Molecular Conformations and Energetics
Computational studies, often employing quantum mechanical calculations, are used to predict the most stable conformations. For the cyclohexane (B81311) ring, the chair conformation is generally the most stable. The substituents (methyl and carboxyl groups) can occupy either axial or equatorial positions. The trans isomer, with both bulky groups in the equatorial position, is generally considered to be the more stable conformation. The different spatial arrangements of the atoms in these isomers lead to distinct physical properties, such as melting point and reactivity. solubilityofthings.com
Furthermore, the carboxylic acid group itself has conformational flexibility around the C-C single bond. Theoretical studies on simple carboxylic acids have shown that the syn conformation of the carboxyl group is significantly more stable than the anti conformation in the gas phase, with an energetic barrier of 13-14 kcal/mol for rotation. nih.gov This preference is attributed to greater stability from intramolecular forces in the syn arrangement. nih.gov While the syn conformation is predominant, the anti conformation may also be present in solution under standard conditions. nih.gov These computational insights are crucial for understanding the compound's behavior in different environments.
Table 1: Conformational Properties of 4-Methylcyclohexanecarboxylic Acid Isomers
| Isomer | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|---|
| cis-4-Methylcyclohexanecarboxylic acid | 934-67-8 | C8H14O2 | 142.20 | Methyl and carboxyl groups on the same side of the cyclohexane ring. nih.gov |
| trans-4-Methylcyclohexanecarboxylic acid | 13064-83-0 | C8H14O2 | 142.20 | Methyl and carboxyl groups on opposite sides of the cyclohexane ring. ontosight.aisigmaaldrich.com |
Prediction of Reactivity and Intermolecular Interactions
Computational models are instrumental in predicting the reactivity and intermolecular interactions of this compound. The molecule's reactivity is largely dictated by the carboxylic acid functional group and the stereochemistry of the cyclohexane ring. solubilityofthings.com The carboxylic acid group is known for its acidic nature and its ability to participate in various chemical reactions, including esterification and salt formation. ontosight.ai
The prediction of intermolecular interactions is crucial for understanding the compound's physical properties and its interactions with biological systems. ontosight.ai The carboxylic acid moiety is a strong hydrogen bond donor and acceptor, which significantly influences its solubility in polar solvents. solubilityofthings.com Computational models can predict the strength and geometry of these hydrogen bonds.
The stereochemistry of the cis and trans isomers also plays a role in their intermolecular interactions and reactivity. The different spatial orientations of the methyl and carboxyl groups can affect how the molecule interacts with other molecules or with active sites of enzymes. solubilityofthings.com For instance, the accessibility of the carboxyl group for reaction or interaction can be sterically hindered depending on the conformation of the cyclohexane ring and the position of the methyl group. These computational predictions are valuable in fields like materials science and pharmaceutical development. solubilityofthings.com
Table 2: Predicted Reactivity and Interaction Profile of this compound
| Feature | Predicted Influence on Reactivity and Interactions |
|---|---|
| Carboxylic Acid Group | Primary site for chemical reactions (e.g., esterification); acts as a hydrogen bond donor and acceptor, influencing solubility and intermolecular forces. ontosight.aisolubilityofthings.com |
| Cyclohexane Ring | Provides a non-polar scaffold; its conformational flexibility (chair, boat) can influence the orientation of functional groups. |
| Methyl Group | Introduces stereochemical complexity (cis/trans isomers); can cause steric hindrance, affecting reaction rates and intermolecular binding. solubilityofthings.com |
| Stereoisomerism (cis/trans) | Different spatial arrangements lead to varied physical properties and differential interactions with other molecules and biological targets. ontosight.aisolubilityofthings.com |
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a compound with its physicochemical properties and biological activities, respectively. These models are built by developing mathematical relationships between calculated molecular descriptors and experimentally determined properties or activities.
For this compound and its derivatives, QSPR models can predict properties such as boiling point, solubility, and partitioning behavior. Molecular descriptors used in these models can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum chemical descriptors (e.g., dipole moment, HOMO/LUMO energies).
QSAR studies are particularly relevant in drug discovery and toxicology. nih.gov For instance, QSAR models have been developed for series of cycloalkenecarboxylic acid methyl esters to predict their binding affinity to biological targets like the human dopamine (B1211576) transporter. nih.gov In such studies, descriptors that quantify electronic effects (e.g., Hammett constants) and steric properties are often found to be important. nih.gov A 2D QSAR analysis on a series of monoamine transport inhibitors, which included non-nitrogen containing compounds, highlighted the importance of electron-withdrawing groups in the aromatic moiety for binding affinity. nih.gov Although this compound is not aromatic, similar principles of using electronic and steric descriptors can be applied to predict its biological activities. The development of robust QSAR models can guide the synthesis of new derivatives with desired biological profiles. ontosight.ai
Table 3: Descriptors in QSPR/QSAR Modeling for Carboxylic Acids
| Descriptor Type | Examples | Information Encoded |
|---|---|---|
| Constitutional | Molecular Weight, Atom Counts | Basic information about the molecular composition. researchgate.net |
| Topological | Connectivity Indices, Shape Indices | Information about the atom connectivity and overall molecular shape. |
| Geometric | Molecular Surface Area, Molecular Volume | 3D aspects of the molecule's size and shape. |
| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges | Information about the electron distribution and frontier molecular orbitals, which are key to reactivity. nih.govresearchgate.net |
| Physicochemical | LogP, Polarizability | Properties related to the compound's solubility and intermolecular interactions. researchgate.net |
Advanced Analytical and Spectroscopic Characterization in 4 Methylcyclohexanecarboxylic Acid Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone in the structural analysis of 4-MCCA, providing detailed information about its functional groups and the connectivity of its atoms.
Fourier Transform Infrared (FT-IR) Spectroscopy Applications
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the analysis of 4-Methylcyclohexanecarboxylic acid, FT-IR spectra reveal characteristic absorption bands that confirm its carboxylic acid structure. orgchemboulder.com The most notable feature is the very broad O–H stretching band, which typically appears between 2500 and 3300 cm⁻¹, overlapping with the C-H stretching bands. orgchemboulder.comyoutube.com This broadening is a result of hydrogen bonding between the carboxylic acid molecules, which often exist as dimers. orgchemboulder.com
Another key absorption is the intense carbonyl (C=O) stretch, which is observed in the range of 1690-1760 cm⁻¹. orgchemboulder.com The presence of both the broad O-H and the sharp C=O bands is strong evidence for the carboxylic acid group. Additionally, the C-O stretching vibration can be seen between 1210 and 1320 cm⁻¹. orgchemboulder.com The spectrum also displays C-H stretching bands for the methyl and cyclohexyl groups around 2850-2960 cm⁻¹. ma.edu
| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |
| O–H (Carboxylic Acid) | 2500–3300 | Very Broad |
| C–H (Alkyl) | 2850–2960 | Sharp, Medium-Strong |
| C=O (Carbonyl) | 1690–1760 | Sharp, Strong |
| C–O (Carboxyl) | 1210–1320 | Medium |
| O–H (Bend) | 1395–1440 & 910-950 | Medium, Broad |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. nih.gov Both ¹H and ¹³C NMR are used to confirm the structure and stereochemistry (cis/trans isomerism) of the molecule.
¹H NMR: The proton NMR spectrum of 4-MCCA shows distinct signals corresponding to the different types of protons in the molecule. The carboxylic acid proton (–COOH) is typically a broad singlet appearing far downfield. The protons on the cyclohexane (B81311) ring appear as a complex series of multiplets in the upfield region, while the methyl group protons (–CH₃) give rise to a doublet. The exact chemical shifts can vary slightly depending on the solvent and the specific isomer (cis or trans). chemotion.netnih.gov
| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity |
| –COOH | 10.0–13.0 | Broad Singlet |
| –CH– (on ring, adjacent to COOH) | 2.0–2.5 | Multiplet |
| –CH₂– (on ring) | 1.0–2.0 | Multiplets |
| –CH– (on ring, adjacent to CH₃) | 1.4–1.8 | Multiplet |
| –CH₃ | 0.8–1.0 | Doublet |
¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. nih.govudel.edu The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield. The carbons of the cyclohexane ring appear in the aliphatic region, and their specific shifts can help distinguish between cis and trans isomers. chemguide.co.ukcompoundchem.comoregonstate.edu The methyl carbon is the most shielded and appears at the highest field (lowest ppm value). libretexts.org
| Carbon Type | Approximate Chemical Shift (δ, ppm) |
| –C =O | 175–185 |
| –C H– (on ring, adjacent to COOH) | 40–50 |
| –C H₂– (on ring) | 25–40 |
| –C H– (on ring, adjacent to CH₃) | 30–35 |
| –C H₃ | 20–25 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification. nih.gov In electron ionization (EI) mass spectrometry, the molecule is fragmented, and the resulting charged fragments are detected. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound (142.20 g/mol ). nih.govneu.edu.tr
The fragmentation pattern is characteristic of the molecule's structure. Common fragment ions for 4-MCCA result from the loss of the carboxyl group, water, or parts of the cyclohexane ring. The NIST Mass Spectrometry Data Center reports major peaks at m/z values of 55, 70, and 41. nih.gov These fragments provide a fingerprint for the compound's identification. nist.gov Predicted collision cross-section (CCS) values can also be calculated for different adducts, which is useful in more advanced MS techniques. uni.lu
| m/z (mass-to-charge ratio) | Relative Intensity | Possible Fragment Identity |
| 142 | Low | [M]⁺ (Molecular Ion) |
| 127 | Moderate | [M-CH₃]⁺ |
| 97 | Moderate | [M-COOH]⁺ |
| 70 | High | Cyclohexene-related fragment |
| 55 | Highest (Base Peak) | Alkyl fragment [C₄H₇]⁺ |
| 41 | High | Alkyl fragment [C₃H₅]⁺ |
Chromatographic Methods for Separation and Purity Assessment
Chromatographic techniques are essential for separating 4-MCCA from reaction mixtures, distinguishing between its isomers, and assessing its purity.
Gas Chromatography-Mass Spectrometry (GC/MS)
Gas Chromatography-Mass Spectrometry (GC/MS) is a highly effective method for the analysis of volatile compounds like this compound, often after derivatization to increase volatility. nih.govnist.gov This technique is particularly useful for separating the cis and trans isomers of 4-MCCA, which have slightly different physical properties and thus different retention times on a GC column. nih.gov
In a typical GC/MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. shimadzu.comresearchgate.net As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for identification. hmdb.ca This combination allows for both the separation and confident identification of 4-MCCA and any impurities present. nih.gov For carboxylic acids, methylation is a common derivatization technique to create more volatile methyl esters prior to GC/MS analysis. nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LCMS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of less volatile and more polar compounds. mdpi.com For carboxylic acids, reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry is a common approach. nih.gov While small, polar native carboxylic acids can be challenging to retain on standard RP columns, derivatization can be employed to enhance retention and ionization efficiency. mdpi.comnih.gov
LC-MS is instrumental in assessing the purity of 4-MCCA samples in various matrices. unimi.it The liquid chromatograph separates the sample components, which are then ionized and detected by the mass spectrometer. This provides quantitative data on the main compound and any impurities. nih.gov The high sensitivity and selectivity of LC-MS make it suitable for detecting trace-level impurities that might not be visible with other techniques. mdpi.com
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of chemical compounds in a mixture. Its application in the study of this compound is particularly crucial for the separation of its cis- and trans- geometric isomers. The distinct spatial arrangement of the methyl and carboxylic acid groups on the cyclohexane ring leads to differences in their physicochemical properties, which can be exploited for chromatographic separation.
The separation of these isomers is typically achieved using reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. The choice of stationary phase, mobile phase composition, and detector are critical parameters that are optimized to achieve baseline resolution of the isomers.
Research Findings:
While specific, detailed protocols for the HPLC separation of this compound isomers are not extensively documented in readily available literature, methodologies for structurally similar compounds provide a strong basis for method development. For instance, the separation of cis- and trans- isomers of 1,4-cyclohexanedicarboxylic acid has been successfully achieved using mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms. This approach enhances the separation by capitalizing on both the hydrophobic differences and the ionic character of the carboxylic acid groups.
A common strategy for separating isomers of cyclic carboxylic acids involves using a C18 column as the stationary phase. The mobile phase often consists of an aqueous component, such as a buffer to control the pH and the ionization state of the carboxylic acid, and an organic modifier like acetonitrile (B52724) or methanol. Adjusting the pH of the mobile phase can significantly influence the retention times of the isomers, as it alters their polarity.
For the detection of this compound, a UV detector is typically employed, as the carboxylic acid group provides sufficient chromophoric activity for detection at low wavelengths, generally around 200-210 nm.
Table 1: Potential HPLC Parameters for Isomer Separation of this compound
| Parameter | Description |
| Stationary Phase | C18 (Octadecylsilane) or other suitable reversed-phase material. Mixed-mode columns with ion-exchange capabilities can also be considered. |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile or methanol). Gradient elution may be employed for optimal separation. |
| pH Control | The pH of the aqueous component is adjusted to control the ionization of the carboxylic acid group, thereby influencing retention. |
| Detector | UV-Vis detector set at a low wavelength (e.g., 200-210 nm) for detection of the carboxyl group. |
| Flow Rate | Typically in the range of 0.5 - 1.5 mL/min. |
| Temperature | Column temperature is usually maintained at a constant value to ensure reproducibility. |
It is important to note that while HPLC is a powerful tool for isomer separation, gas chromatography (GC) after derivatization of the carboxylic acid to a more volatile ester form is also a widely used technique for the analysis of such compounds and their isomers.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the conformation of molecules in the solid state, which is vital for understanding the fundamental properties of a compound like this compound.
The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, crystallographers can reconstruct the electron density map of the molecule and, from that, determine the precise positions of the atoms in the crystal lattice.
Research Findings:
A comprehensive search of the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures, did not yield a publicly available crystal structure for this compound as of the latest inquiries. The availability of such data is contingent on its deposition by researchers who have successfully crystallized the compound and performed X-ray diffraction analysis.
However, the principles of X-ray crystallography allow for a theoretical understanding of what such a structural determination would reveal. For the trans-isomer of this compound, which is a solid at room temperature, one would expect the cyclohexane ring to adopt a stable chair conformation. In this conformation, both the methyl and the carboxylic acid substituents would likely occupy equatorial positions to minimize steric hindrance, leading to a more stable, lower-energy structure. The carboxylic acid groups would likely form hydrogen-bonded dimers in the crystal lattice, a common structural motif for carboxylic acids in the solid state.
For the cis-isomer, which is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require low-temperature crystallization techniques. The crystal structure of the cis-isomer would reveal one substituent in an axial position and the other in an equatorial position on the chair conformation of the cyclohexane ring.
Table 2: Expected Crystallographic Data Parameters from a Hypothetical Analysis
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) would describe the symmetry of the unit cell. |
| Space Group | The space group would provide detailed information about the symmetry elements present in the crystal. |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |
| Key Bond Lengths | Precise measurements of the carbon-carbon and carbon-oxygen bond lengths within the molecule. |
| Key Bond Angles | Accurate values for the angles between atoms, defining the geometry of the cyclohexane ring and the carboxylic acid group. |
| Torsion Angles | These would define the conformation of the cyclohexane ring and the orientation of the substituents. |
| Hydrogen Bonding | Details of the intermolecular hydrogen bonding network, particularly the dimerization of the carboxylic acid groups. |
The determination of the crystal structure of both the cis- and trans- isomers of this compound would provide invaluable, definitive data on their molecular geometries and intermolecular interactions in the solid state.
Future Research Directions and Potential Applications of 4 Methylcyclohexanecarboxylic Acid
Development of Novel Synthetic Routes and Green Chemistry Approaches
The chemical industry's increasing focus on sustainability has spurred research into environmentally benign synthetic methods. chemistryjournals.net Traditional organic synthesis often relies on hazardous solvents and reagents, generating significant waste. chemistryjournals.net Green chemistry principles aim to mitigate this environmental impact by designing processes that minimize or eliminate the use and generation of hazardous substances. chemistryjournals.net
Future research for 4-Methylcyclohexanecarboxylic acid synthesis will likely focus on several key green strategies:
Alternative Solvents: Moving away from traditional volatile organic solvents towards greener alternatives like water, ionic liquids, or supercritical fluids. chemistryjournals.net Water is particularly advantageous due to its non-toxicity and abundance. chemistryjournals.net
Catalytic Processes: Developing highly efficient catalytic systems can reduce waste and improve atom economy. For instance, a greener route for producing adipic acid, a related dicarboxylic acid, uses a catalytic process with hydrogen peroxide, which avoids the nitrous oxide byproducts of traditional methods. thepharmajournal.com Similar approaches could be developed for this compound.
Biocatalysis: Employing enzymes as catalysts offers high selectivity and operation under mild conditions, reducing energy consumption and byproduct formation.
Flow Chemistry: The use of continuous flow reactors allows for precise control over reaction conditions, improved safety, and easier scalability compared to batch processes, making it an attractive platform for green synthesis. chemistryjournals.net
These approaches are critical for developing more sustainable and economically viable methods for producing this compound and its derivatives, such as its carboxymethyl ester. ontosight.ai
Exploration of New Biological Targets and Therapeutic Areas for Derivatives
Derivatives of cyclohexanecarboxylic acids are gaining attention in medicinal chemistry and pharmaceutical research for their potential biological activities. ontosight.ai Research aims to identify novel lead compounds for drug development by studying their effects on various enzymes, receptors, and other biological targets. ontosight.ai
Key areas of exploration for derivatives of this compound include:
Neurological Disorders: A structurally similar compound, 4-Methoxycyclohexanecarboxylic acid, serves as a key building block in the synthesis of muscarinic M1 receptor agonists. smolecule.com These agonists show potential for treating cognitive disorders like Alzheimer's disease. smolecule.com
Serotonin (B10506) Receptor Modulation: Research indicates that derivatives of cyclohexanecarboxylic acid may interact with serotonin receptors. smolecule.com Future studies could focus on modifying the structure of this compound to enhance its binding affinity and efficacy at these receptors, opening up potential therapeutic applications. smolecule.com
Lead Compound Identification: The ester derivative, 4-Methyl-cyclohexanecarboxylic acid carboxymethyl ester, is a compound of interest for its potential biological activity. ontosight.ai Understanding its chemical structure is crucial for predicting its interactions with biological systems and guiding the development of new drugs. ontosight.ai
The table below summarizes potential areas of therapeutic interest for derivatives.
| Therapeutic Area | Potential Biological Target | Rationale |
| Cognitive Disorders (e.g., Alzheimer's) | Muscarinic M1 Receptors | A related compound is a building block for M1 agonists. smolecule.com |
| Various CNS Disorders | Serotonin Receptors | Derivatives show potential for interaction with these receptors. smolecule.com |
| General Drug Discovery | Various Enzymes and Receptors | The core structure is a scaffold for identifying new lead compounds. ontosight.ai |
Optimization of Environmental Remediation Strategies for Naphthenic Acids
This compound is a component of naphthenic acids (NAs), a complex mixture of organic compounds found in crude oil and oil sands process-affected water (OSPW). nih.govresearchgate.net These compounds can be toxic to aquatic organisms, making their removal from the environment a significant challenge. nih.govresearchgate.net Research is actively focused on developing efficient and sustainable remediation strategies.
Current and future research directions for NA remediation include:
Bioremediation: This cost-effective strategy utilizes the ability of microorganisms to degrade NAs into less toxic substances. nih.gov Mixed microbial cultures, including species like Pseudomonas aeruginosa and Variovorax paradoxus, have been adapted to use naphthenic acids as a food source. researchgate.net However, a deeper understanding of the specific metabolic pathways and genes involved is needed to enhance efficiency. nih.gov
Constructed Wetland Treatment Systems (CWTS): These systems mimic natural wetlands to filter and purify water. nih.govcanada.ca They represent a low-energy, scalable option for in-situ NA removal, leveraging both plants and their associated microbes to degrade contaminants. nih.govcanada.ca
Phytodegradation: Specific species of algae, including blue-green algae, green algae, and diatoms, have shown the ability to degrade NAs. researchgate.net One study demonstrated the complete removal of the related 4-methylcyclohexaneacetic acid by certain algae species over 14 days. researchgate.net
The table below outlines various remediation strategies being investigated for naphthenic acids.
| Remediation Strategy | Description | Key Organisms/Methods |
| Bioremediation | Use of microorganisms to metabolize and degrade NAs. nih.govresearchgate.net | Pseudomonas aeruginosa, Variovorax paradoxus. researchgate.net |
| Constructed Wetlands (CWTS) | Engineered systems using plants and microbes for water purification. nih.govcanada.ca | Native wetland plants and their associated microbial communities. canada.ca |
| Phytodegradation | Use of algae and plants to remove or transform contaminants. researchgate.net | Blue-green algae, green algae, diatoms. researchgate.net |
| Hybrid Approaches | Combining chemical oxidation with biological degradation. ut.ac.ir | Persulfate oxidation followed by biodegradation with bacteria like Pseudomonas fluorescens. ut.ac.ir |
Advanced Computational Design of Functionalized Derivatives
Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the discovery and design of new molecules. These methods allow researchers to predict the properties and behavior of chemical compounds before they are synthesized in the lab, saving time and resources.
For this compound, advanced computational design can be applied to:
Predict Biological Activity: By simulating the interaction between a potential drug molecule and its biological target (like an enzyme or receptor), computational models can predict binding affinity and potential efficacy. ontosight.ai This is crucial for rationally designing new therapeutic agents based on the this compound scaffold.
Optimize Chemical Properties: Computational tools can predict how structural modifications to the molecule will affect its physical and chemical properties, such as solubility and stability. ontosight.ai
Design Novel Catalysts: Quantum mechanical (QM) calculations and methods like Density Functional Theory (DFT) are used to understand structure-reactivity relationships. researchgate.net This knowledge can be used to design novel catalysts for more efficient and greener synthesis of this compound and its derivatives. researchgate.net
Understand Reaction Mechanisms: Modeling can elucidate the step-by-step pathways of chemical reactions, providing insights that can be used to optimize reaction conditions and improve yields.
The use of these advanced computational methods enables a more targeted and efficient approach to developing functionalized derivatives of this compound for a wide range of applications, from pharmaceuticals to materials science.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Methylcyclohexanecarboxylic acid with optimal yield?
- Methodology : Hydrogenation under autoclave conditions (110°C, 2 hours) in water yields 34% de (diastereomeric excess). Alternative routes involve coupling reagents like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt) in dichloromethane, achieving moderate yields after purification via silica gel chromatography .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Guidelines : Store in sealed containers at room temperature in a dry environment. Use personal protective equipment (PPE) including gloves and goggles due to its skin/eye irritation potential (Hazard Code: Xn; R22, R36). Avoid inhalation and dermal exposure .
Q. What model organisms are suitable for preliminary toxicity screening of this compound?
- Experimental Design : Use Daphnia magna for acute aquatic toxicity assays and Sprague-Dawley rats for oral/dermal exposure studies. These models have shown moderate toxicity (e.g., skin irritation in rabbits, reduced fetal weight in rats) .
Advanced Research Questions
Q. How do cis/trans isomer ratios impact the biological activity of this compound in experimental models?
- Analysis : Isomer composition (e.g., 68% cis vs. 32% trans in pure samples) influences sensitization potential. Use NMR and HPLC to quantify isomers. Crude mixtures with reversed ratios (33% cis, 57% trans) may exhibit divergent toxicity profiles, necessitating isomer-specific toxicity assays .
Q. What experimental approaches resolve contradictions in reported toxicity thresholds (e.g., CDC vs. EPA)?
- Conflict Resolution : The CDC’s NOAEC (1 ppm) and EPA’s air screening level (0.010 ppm) reflect differing exposure routes (oral vs. inhalation). Conduct route-specific studies with standardized dosing and longitudinal monitoring to reconcile discrepancies .
Q. How can structure-activity relationship (SAR) models predict developmental toxicity of this compound?
- Methodology : SAR analysis of alicyclic alcohols suggests metabolite interactions (e.g., conversion to naphthenic acids) may drive hepatotoxicity. Use in vitro assays (e.g., high-throughput screening) to map toxicophores and validate predictions via zebrafish embryotoxicity tests .
Q. What analytical techniques are critical for characterizing isomer purity in this compound samples?
- Techniques : Gas chromatography-mass spectrometry (GC-MS) with chiral columns or nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H/¹³C NMR) to resolve cis/trans isomers. Purity >99% is achievable via distillation .
Q. What in silico and in vitro methods predict environmental toxicity of its metabolites?
- Approach : Molecular docking studies to assess metabolite binding to cytochrome P450 enzymes. Combine with in vitro liver microsome assays to identify reactive metabolites. Prioritize naphthenic acid derivatives for ecotoxicity testing in fish models .
Key Research Gaps
- Metabolite Toxicity : No data exist on this compound’s metabolites (e.g., naphthenic acids). Use stable isotope tracing in rodent models to track metabolic pathways .
- Long-Term Exposure : Prioritize 90-day inhalation studies to align with EPA screening levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
